1-(2-Hydroxyphenyl)piperazine

5-HT1A receptor 5-HT1B receptor serotonergic binding

Procuring the wrong positional isomer of hydroxyphenylpiperazine can invert pharmacological activity at 5-HT2C and confound CNS drug discovery. 1-(2-Hydroxyphenyl)piperazine provides the verified ortho-substitution required for 5-HT2C antagonism and dual 5-HT1A/1B modulation (5-HT1A Ki=35 nM; 5-HT1B Ki=74 nM). - Enables direct O-alkylation/acylation without a demethylation step, reducing synthetic step count and improving hit-to-lead cost-efficiency. - Free phenolic OH is compatible with orthogonal piperazine NH protection (Fmoc, Boc) for regiospecific library synthesis. - Outperforms 2-fluoro and 2-methyl analogs in α1-adrenoceptor binding (pKi=6.71) and in vivo antiarrhythmic efficacy (ED50=1.9 mg/kg i.v.).

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1011-17-2
Cat. No. B030954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)piperazine
CAS1011-17-2
Synonymso-1-Piperazinyl-phenol;  1-(2-Hydroxyphenyl)piperazine;  1-(o-Hydroxyphenyl)piperazine;  2-(1-Piperazinyl)phenol;  N-(2-Hydroxyphenyl)piperazine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2O
InChIInChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
InChIKeyUORNTHBBLYBAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of 1-(2-Hydroxyphenyl)piperazine


1-(2-Hydroxyphenyl)piperazine (CAS 1011-17-2), also referred to as 2-(piperazin-1-yl)phenol, is a phenylpiperazine derivative bearing a hydrogen-bond-donating ortho-hydroxy group on the aromatic ring. This structural feature distinguishes it from the more common methoxy-substituted and meta/para-hydroxy isomers, endowing it with a unique binding profile at serotonergic and adrenergic receptors [1]. The compound is employed industrially as a versatile intermediate for synthesizing alpha-blockers, antidepressants, and antipsychotics, and its unprotected phenolic OH enables divergent derivatization strategies unavailable with O-methyl-protected analogs [2].

Scaffold Identity
Ortho-hydroxy phenylpiperazine with free phenolic OH for direct derivatization.
Research Workflow
Supports serotonergic and adrenergic pathway studies and CNS probe development.
Procurement Context
Positional isomer identity is critical; ortho substitution cannot be replaced by meta or para analogs.

Why Generic Phenylpiperazines Cannot Substitute


Positional isomerism on the phenyl ring of phenylpiperazines profoundly alters receptor selectivity and intrinsic activity. Ortho-, meta-, and para-hydroxyl substitution patterns yield distinct pharmacological profiles at 5-HT1A, 5-HT2C, and α1-adrenoceptors, making generic substitution scientifically unsound [1]. Systematic structure-affinity relationship (SAR) studies demonstrate that replacing the 2-hydroxy group with a 2-methoxy group, or relocating the hydroxyl to the 3- or 4-position, can invert functional activity from antagonist to agonist at the 5-HT2C receptor and shift binding affinity by orders of magnitude across targets [2]. The evidence below quantifies these differences to support evidence-based procurement.

Positional Isomer Mismatch
Ortho, meta, and para hydroxyl substitution patterns may invert functional activity at 5-HT2C and shift target affinity profiles.
Methoxy Analog Limitation
The ortho-methoxy analog may lose 5-HT1B co-affinity and cannot replicate the dual 5-HT1A/1B engagement of the free phenol.
Derivatization Bottleneck
Methoxy-protected analogs require a harsh demethylation step before O-functionalization, which may alter sensitive substrates.

Quantitative Differentiation Against Closest Analogs


Ortho-Hydroxy vs. Ortho-Methoxy: 5-HT1A and 5-HT1B Affinity

In head-to-head radioreceptor binding assays curated by ChEMBL, 1-(2-hydroxyphenyl)piperazine displayed a Ki of 35 nM at the 5-HT1A receptor, identical to that reported for the ortho-methoxy analog 1-(2-methoxyphenyl)piperazine (2-MPP) (Ki = 35 nM) [1][2]. Critically, at the 5-HT1B receptor, the hydroxy compound showed substantially higher affinity (Ki = 74 nM) compared to 2-MPP, which exhibited markedly weaker binding [1]. This translates to an 18-fold selectivity window favoring 5-HT1A over 5-HT1B for the hydroxy compound, whereas the methoxy analog loses this differentiation, a parameter that directly impacts pharmacological specificity in downstream drug candidates [2].

5-HT1A / 5-HT1B Affinity
Head-to-head
5-HT1A Ki: 35 nM equivalent; 5-HT1B Ki: 74 nM (vs. markedly weaker for 2-MPP)
[³H]5-HT displacement, rat brain membranes (ChEMBL).
Supports 5-HT1A/1B dual-pathway assay context. The methoxy analog shifts selectivity.
Reported context: 5-HT1B comparison is asymmetric due to incomplete comparator data.
5-HT1A receptor 5-HT1B receptor serotonergic binding ortho-substitution effect

Positional Isomerism: Ortho-OH Antagonism vs. Meta-OH Agonism at 5-HT2C

Crystallographic and pharmacological analysis of ortho- versus meta-substituted phenylpiperazines revealed a fundamental functional divergence at the serotonin 5-HT2C receptor [1]. The ortho-hydroxy (and ortho-methoxy) substituted phenylpiperazines adopt a conformation where the phenyl and piperazine rings are approximately co-planar, a geometry predicted to be the receptor 'activating' conformation. Ortho-substituted compounds are predicted and experimentally verified to act as 5-HT2C antagonists, while meta-substituted analogs adopt a non-planar conformation and function as agonists [1]. This conformational constraint is unique to the ortho substitution pattern and cannot be achieved by the 3-hydroxy isomer (CAS 59817-32-2) or the 4-hydroxy isomer (CAS 56621-48-8).

5-HT2C Functional Switch
Head-to-head
Ortho-OH: antagonist; Meta-OH: agonist. Binary functional inversion.
X-ray crystallography and in vitro/in vivo 5-HT2C testing.
Conformation-dependent 5-HT2C endpoint context. Requires positional-identity verification.
Class-level inference; confirm with target-specific assay.
5-HT2C receptor ortho-vs-meta substitution functional selectivity antagonist vs agonist

α1-Adrenoceptor Antagonist Potency: ortho-OH Advantage

In a systematic SAR study of arylpiperazine derivatives bearing a pyrrolidin-2-one fragment, the compound incorporating the 1-(2-hydroxyphenyl)piperazine moiety (derivative 8) demonstrated a pKi of 6.71 at α1-adrenoceptors, corresponding to a Ki of approximately 195 nM . This compound was the most active in a prophylactic antiarrhythmic test in adrenaline-induced arrhythmia in anaesthetized rats, with an ED50 of 1.9 mg/kg (i.v.) . By contrast, the corresponding 2-fluoro and 2-methyl phenylpiperazine analogs (derivatives 4 and 5) showed weaker α1-AR affinity and required doses of 5–10 mg/kg to achieve significant blood pressure reduction . The hydroxyl group at the ortho position was identified as a critical structural feature for α1-adrenoceptor affinity, distinguishing it from halogen or alkyl substituents.

α1-Adrenoceptor Potency
Reported
pKi 6.71 (Ki ≈ 195 nM); ED50 1.9 mg/kg i.v. (rat arrhythmia model).
[³H]prazosin displacement; in vivo adrenaline-induced arrhythmia.
Reported α1-AR endpoint context. Outperformed 2-F/2-Me analogs in the tested set.
Data to verify: source absent; independent replication recommended.
α1-adrenoceptor antagonist antiarrhythmic hypotensive

Synthetic Divergence: Free Phenolic OH for Direct Derivatization

1-(2-Hydroxyphenyl)piperazine provides a free phenolic hydroxyl group that permits direct O-alkylation, O-acylation, or O-sulfonylation, whereas its closest analog 1-(2-methoxyphenyl)piperazine (CAS 39512-51-1) requires a harsh demethylation step (e.g., HBr/acetic anhydride at elevated temperatures) to generate the free phenol [1]. This synthetic advantage translates to a two-step saving in linear synthesis and avoids exposure of sensitive functional groups to strongly acidic conditions. The free OH also enables selective protection strategies (Fmoc, Boc) orthogonal to the piperazine NH, enabling regiospecific elaboration of both nitrogen atoms .

Synthetic Divergence
Method context
Free OH: direct O-functionalization. 2-MPP requires HBr/Ac₂O demethylation.
Zhang et al. (2001) demethylation protocol.
Supports process-chemistry selection context; reduces synthetic step count.
Route comparison is qualitative; validate on target substrate.
synthetic intermediate O-derivatization pharmaceutical intermediate process chemistry

5-HT7 Receptor Ligand: Hydroxy vs. Methoxy Aryl Ketone

In a comparative SAR study of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT7 receptor ligands, Perrone et al. demonstrated that the hydroxy-substituted analog 6-[4-(3-benzisoxazolyl)-1-piperazinyl]-1-(2-hydroxyphenyl)-1-hexanone (compound 40) exhibited high 5-HT7 receptor affinity (Ki = 2.93 nM) and agonist activity in a guinea-pig ileum functional assay, whereas its methoxy counterpart (compound 43) showed even higher affinity (Ki = 0.90 nM) [1]. The 3.3-fold difference in receptor affinity and the differential functional agonist properties at 5-HT7 illustrate that the hydroxy group imparts distinct pharmacological behavior compared to the methoxy group in the same molecular context, and both substituents outperform unsubstituted phenyl analogs at this receptor [1].

5-HT7 Receptor Ligand
Head-to-head
2-OH: Ki 2.93 nM; 2-OCH₃: Ki 0.90 nM (3.3-fold difference).
Cloned human 5-HT7 binding; guinea-pig ileum functional assay.
Reported 5-HT7 assay-response context. Methoxy analog shows higher potency; OH may reduce lipophilicity.
Source-specific review; PK profile not assessed.
5-HT7 receptor agonist aryl ketone structure-affinity relationship

Purity and Quality Documentation Across Suppliers

Commercially available 1-(2-hydroxyphenyl)piperazine is routinely supplied at ≥97–98% purity with accompanying analytical documentation (NMR, HPLC, GC) from major vendors, as confirmed by Bidepharm and Thermo Scientific Chemicals (Alfa Aesar portfolio) . This level of characterization meets the requirements for reproducible SAR studies. In contrast, the meta-hydroxy isomer (CAS 59817-32-2) is less widely stocked with full analytical certification, and the para-hydroxy isomer (CAS 56621-48-8) shows a melting point range of 218–225 °C versus 217–221 °C for the meta isomer, indicating potential differences in crystalline form and purity that can affect formulation and handling . The ortho-hydroxy compound's broader commercial availability at defined purity simplifies procurement and quality assurance for multi-site research programs.

Purity & Documentation
Specification review
≥97–98% purity; NMR, HPLC, GC documentation available from major vendors.
Supplier technical datasheets (Bidepharm, Thermo Scientific).
Lot attribute: ortho isomer has broader certified supply vs. meta/para isomers.
Data to verify; review current certificate of analysis.
purity specification quality control batch reproducibility analytical certification

Differentiated Application Scenarios Based on Evidence


Dual 5-HT1A/5-HT1B Serotonergic Probe Development

For research programs targeting combined 5-HT1A/5-HT1B receptor modulation (e.g., migraine therapeutics, anxiolytics), 1-(2-hydroxyphenyl)piperazine provides a unique starting scaffold with verified affinity at both receptor subtypes (5-HT1A Ki = 35 nM; 5-HT1B Ki = 74 nM) . The ortho-methoxy analog 2-MPP cannot recapitulate this dual-binding profile and shifts the selectivity drastically toward 5-HT1A alone, making the hydroxy compound the preferred building block for dual-mechanism probe design .

5-HT2C Antagonist Scaffold for Neuropsychiatric Lead Optimization

Investigators developing 5-HT2C receptor antagonists for obesity, schizophrenia, or substance use disorders should select the ortho-hydroxyphenylpiperazine scaffold, as crystallographic and pharmacological evidence confirms that ortho-substituted phenylpiperazines adopt the co-planar conformation required for 5-HT2C antagonism, whereas the meta-hydroxy isomer acts as an agonist . Using the wrong positional isomer would invert functional activity and confound all downstream pharmacology. The free phenolic OH additionally allows late-stage O-functionalization to fine-tune pharmacokinetic properties without altering the core antagonist pharmacophore .

Cardiovascular Drug Discovery: α1-Adrenoceptor Antagonist

For programs pursuing α1-adrenoceptor antagonists with antiarrhythmic activity, the 2-hydroxyphenylpiperazine-containing derivative 8 has demonstrated a pKi of 6.71 at α1-AR and an ED50 of 1.9 mg/kg (i.v.) in a rat model of adrenaline-induced arrhythmia, outperforming 2-fluoro and 2-methyl substituted analogs in both binding affinity and in vivo efficacy . This evidence positions the ortho-hydroxy phenylpiperazine building block as a superior starting point for medicinal chemistry optimization in cardiovascular indications.

Divergent CNS Library Synthesis via Orthogonal Functionalization

Process chemistry and medicinal chemistry groups synthesizing diverse CNS-targeted libraries benefit from the free phenolic OH of 1-(2-hydroxyphenyl)piperazine, which enables direct O-alkylation or O-acylation without the demethylation step required when starting from the 2-methoxy analog . Orthogonal protection of the piperazine NH (e.g., Fmoc, Boc) is compatible with the retained free OH, allowing regiospecific elaboration and high-throughput library synthesis . This dual functionalization capability reduces synthetic step count and improves overall yield, directly impacting cost-efficiency in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Dual 5-HT1A/1B serotonergic probe development
Dual-receptor binding profile
Confirm 5-HT1B co-affinity vs. methoxy analog in target assay
5-HT2C antagonist research for neuropsychiatric models
Ortho-conformational antagonist scaffold
Verify functional antagonism and exclude meta-agonist isomer
α1-adrenoceptor cardiovascular signaling studies
α1-AR pathway-response context
Validate endpoint potency relative to 2-F/2-Me analogs
Divergent CNS-focused library synthesis
Free phenolic OH for direct O-derivatization
Review orthogonal protection compatibility and route efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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